molecular formula C15H14F2N6OS B10943356 5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-({(E)-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10943356
M. Wt: 364.4 g/mol
InChI Key: DEOIDDYNZYRQGU-UFWORHAWSA-N
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Description

5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under controlled conditions.

    Attachment of the pyrazole moiety: This can be done through coupling reactions using pyrazole derivatives and suitable linkers.

    Final assembly: The final compound is obtained by combining the intermediate products through condensation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced triazole derivatives.

    Substitution products: Modified triazole compounds with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s biological activity makes it a potential candidate for developing new pharmaceuticals.

    Therapeutic Agents: It may have applications as an antimicrobial, antifungal, or anticancer agent.

Industry

    Agriculture: The compound can be used in developing agrochemicals for pest control.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole moiety, which can also exhibit diverse biological activities.

Uniqueness

5-(DIFLUOROMETHYL)-4-({(E)-1-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group, methoxy group, and pyrazole moiety distinguishes it from other triazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

Molecular Formula

C15H14F2N6OS

Molecular Weight

364.4 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14F2N6OS/c1-24-12-4-3-10(7-11(12)9-22-6-2-5-18-22)8-19-23-14(13(16)17)20-21-15(23)25/h2-8,13H,9H2,1H3,(H,21,25)/b19-8+

InChI Key

DEOIDDYNZYRQGU-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)CN3C=CC=N3

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)CN3C=CC=N3

Origin of Product

United States

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